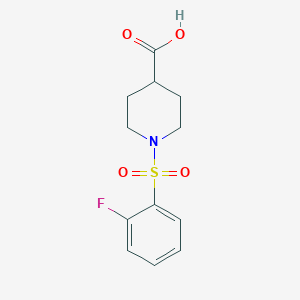

1-(2-Fluorobenzenesulfonyl)piperidine-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(2-Fluorobenzenesulfonyl)piperidine-4-carboxylic acid is a chemical compound with the CAS Number: 727717-65-9 . It has a molecular weight of 287.31 . The IUPAC name for this compound is 1-[(2-fluorophenyl)sulfonyl]-4-piperidinecarboxylic acid .

Molecular Structure Analysis

The InChI code for 1-(2-Fluorobenzenesulfonyl)piperidine-4-carboxylic acid is1S/C12H14FNO4S/c13-10-3-1-2-4-11(10)19(17,18)14-7-5-9(6-8-14)12(15)16/h1-4,9H,5-8H2,(H,15,16) . This code represents the molecular structure of the compound.

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition Properties

Piperidine derivatives have been studied for their adsorption and corrosion inhibition properties on iron. Piperidine derivatives, including those structurally similar to 1-(2-Fluorobenzenesulfonyl)piperidine-4-carboxylic acid, show promise in protecting metal surfaces against corrosion. The effectiveness of these compounds was determined through quantum chemical calculations and molecular dynamics simulations, revealing their potential in material science applications (Kaya et al., 2016).

Potential in Cancer Treatment

Compounds related to 1-(2-Fluorobenzenesulfonyl)piperidine-4-carboxylic acid have been investigated for their potential use in treating cancer. For instance, certain piperidine derivatives have shown inhibitory effects on Aurora A, a protein kinase involved in cell division, suggesting their utility in cancer therapeutics (ロバート ヘンリー,ジェームズ, 2006).

Anticancer Agent Synthesis

Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids have been synthesized and evaluated as anticancer agents. These derivatives exhibit strong anticancer properties, as indicated by their low IC50 values in comparison to reference drugs (Rehman et al., 2018).

Catalytic Applications

Functionalized piperidine-4-carboxylic acid, specifically PPCA, has been used to prepare novel nanomagnetic reusable catalysts. These catalysts demonstrate high efficiency in synthesizing certain organic compounds, highlighting their potential in green chemistry and industrial applications (Ghorbani‐Choghamarani & Azadi, 2015).

Kinetics of Aromatic Nucleophilic Substitution Reactions

Studies involving piperidine and its reactions with aromatic compounds like 1-fluoro-2,4-dinitrobenzene provide insights into the kinetics of aromatic nucleophilic substitution reactions. These findings are significant in understanding reaction mechanisms in organic chemistry (Yangjeh & Gholami, 2003).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Eigenschaften

IUPAC Name |

1-(2-fluorophenyl)sulfonylpiperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FNO4S/c13-10-3-1-2-4-11(10)19(17,18)14-7-5-9(6-8-14)12(15)16/h1-4,9H,5-8H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVTMJSLAIYWPFK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)S(=O)(=O)C2=CC=CC=C2F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-[3-[(2-chloro-5-nitrobenzoyl)amino]naphthalen-2-yl]-5-nitrobenzamide](/img/structure/B2401345.png)

![N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2401346.png)

![2-(6-Phenyl-2-azaspiro[3.3]heptan-2-yl)pyridine-3-carbonitrile](/img/structure/B2401354.png)

![(2,6-difluorophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2401355.png)

![Tert-butyl 2-(aminomethyl)-2-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2401356.png)

![N-(2-chlorophenyl)-2-(ethylthio)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2401362.png)

![1-benzyl-3-(2-hydroxyphenyl)-5-(2-methoxyethyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione](/img/structure/B2401363.png)